BenchChemオンラインストアへようこそ!

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Lipophilicity Drug design Partition coefficient

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal (CAS 1525606-70-5, molecular formula C₄H₅F₃O₂, MW 142.08 g/mol) is a bifunctional fluorinated building block bearing a quaternary α-hydroxy group and an aldehyde on the same carbon, with a trifluoromethyl substituent. This compound occupies a distinct physicochemical niche relative to non-fluorinated and demethylated analogs, as evidenced by its predicted ACD/LogP of 2.00, density of 1.3±0.1 g/cm³, and boiling point of 128.1±40.0 °C at 760 mmHg.

Molecular Formula C4H5F3O2
Molecular Weight 142.08 g/mol
CAS No. 1525606-70-5
Cat. No. B1455964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-hydroxy-2-methylpropanal
CAS1525606-70-5
Molecular FormulaC4H5F3O2
Molecular Weight142.08 g/mol
Structural Identifiers
SMILESCC(C=O)(C(F)(F)F)O
InChIInChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3
InChIKeyLSNASLNKABPJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal (CAS 1525606-70-5): Procurement-Relevant Physicochemical and Structural Profile


3,3,3-Trifluoro-2-hydroxy-2-methylpropanal (CAS 1525606-70-5, molecular formula C₄H₅F₃O₂, MW 142.08 g/mol) is a bifunctional fluorinated building block bearing a quaternary α-hydroxy group and an aldehyde on the same carbon, with a trifluoromethyl substituent . This compound occupies a distinct physicochemical niche relative to non-fluorinated and demethylated analogs, as evidenced by its predicted ACD/LogP of 2.00, density of 1.3±0.1 g/cm³, and boiling point of 128.1±40.0 °C at 760 mmHg . It serves as a direct precursor, via oxidation, to (R)- and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral building block that underpins multiple clinical-stage and marketed pharmaceutical candidates targeting pyruvate dehydrogenase kinase (PDHK) and ATP-sensitive potassium (KATP) channels [1].

Why 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal Cannot Be Replaced by Close Analogs: The Case for Specific Procurement


Substituting 3,3,3-trifluoro-2-hydroxy-2-methylpropanal with its closest structural analogs introduces quantifiable liabilities. The non-fluorinated congener 2-hydroxy-2-methylpropanal (CAS 20818-81-9) exhibits an ACD/LogP of −0.25 , representing a >2.2 log-unit lipophilicity deficit that alters partitioning behavior in both synthetic intermediates and biological systems. The demethyl analog 3,3,3-trifluoro-2-hydroxypropanal (CAS 152606-47-8) lacks the quaternary α-carbon center , eliminating the stereochemical memory required for downstream chiral resolution into enantiopure acids used in PDHK and KATP modulator programs [1]. The oxidized acid form (CAS 374-35-6) cannot serve as an aldehyde electrophile for C–C bond-forming reactions. Even the constitutional isomer 4,4,4-trifluorobutyraldehyde (CAS 406-87-1), which shares the identical molecular formula C₄H₅F₃O₂, lacks the α-hydroxy group, precluding its use as a bifunctional synthon. These differences are not merely structural curiosities—they directly determine which synthetic pathways are accessible and which downstream pharmacologically active amides can be accessed.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal Against Analog Comparators


Lipophilicity Advantage: >2.2 Log-Unit ACD/LogP Gain Over Non-Fluorinated 2-Hydroxy-2-methylpropanal

The target compound exhibits an ACD/LogP of 2.00 (predicted, ACD/Labs Percepta Platform v14.00), compared to −0.25 for the non-fluorinated direct analog 2-hydroxy-2-methylpropanal . This represents a ΔLogP of +2.25, corresponding to an approximately 178-fold higher octanol–water partition coefficient. The CF₃ group is the sole structural difference driving this shift. For context, the demethyl analog 3,3,3-trifluoro-2-hydroxypropanal has an XLogP3 of 0.2 [1], indicating that the additional methyl group in the target compound contributes a further ~1.8 log units of lipophilicity beyond the CF₃ effect alone.

Lipophilicity Drug design Partition coefficient

Density and Molar Volume Differentiation: Compactness Advantage for Crystalline Intermediate Handling

The target compound has a predicted density of 1.3±0.1 g/cm³ and molar volume of 105.8±3.0 cm³, compared to 1.0±0.1 g/cm³ and 89.4±3.0 cm³ for the non-fluorinated analog 2-hydroxy-2-methylpropanal . The ~30% higher density and ~18% larger molar volume reflect the additional mass and steric bulk of the trifluoromethyl group. Despite these differences, the enthalpy of vaporization is nearly identical (42.6±6.0 vs 42.4±6.0 kJ/mol), indicating comparable intermolecular forces in the liquid phase. This suggests that the higher density does not arise from stronger hydrogen bonding but from the intrinsic mass and polarizability of the CF₃ moiety, which also manifests in a higher molar refractivity (22.7±0.3 vs 22.3±0.3 cm³) .

Physicochemical properties Process chemistry Density

Synthetic Lineage to Nanomolar PDHK Inhibitors: Downstream Pharmacological Potency Evidence via the Acid Intermediate

The target aldehyde serves as the direct precursor to (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the chiral acyl moiety present in multiple potent PDHK inhibitors. The anilide derivative 10a (N-(2-Chloro-4-isobutylsulfamoylphenyl)-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide) inhibits PDHK with an IC₅₀ of 13 ± 1.5 nM in the primary enzymatic assay, representing a >2,700-fold improvement over the initial hit compound 1 (IC₅₀ = 35 ± 1.4 µM) [1]. The clinical candidate AZD7545, which incorporates the same (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl fragment, inhibits PDHK2 with an IC₅₀ of 6.4 nM and PDHK1 with an IC₅₀ of 36.8 nM . While non-fluorinated α-hydroxy acids (e.g., 2-hydroxy-2-methylpropanoic acid) can form amides, they lack the trifluoromethyl group required for the hydrophobic binding interactions exploited by these inhibitors.

PDHK inhibition Drug discovery Diabetes Chiral building block

KATP Channel Opener Pharmacophore: The (S)-Enantiomer of the Derived Acid Underpins ZD6169 and ZM226600

Oxidation of the target aldehyde to the corresponding acid, followed by chiral resolution, yields (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the core chiral fragment of the KATP channel openers ZD6169 and ZM226600. ZD6169 activates KATP channels with an IC₅₀ of 1.61 ± 0.22 µM in bladder detrusor tissue (at 15 mM K⁺) [1] and an EC₅₀ of 398 nM in cells expressing human Kir6.2/SUR2B channels [2]. ZM226600, a structurally related N-aryl amide, exhibits an EC₅₀ of 500 nM for KATP channel opening and demonstrates in vivo efficacy in reducing bladder overactivity in a rat model of partial urethral obstruction, with greater activity than oxybutynin and absence of the vascular side effects observed with pinacidil [3]. In contrast, amides derived from non-fluorinated 2-hydroxy-2-methylpropanoic acid lack the CF₃-mediated binding interactions with the SUR subunit that confer KATP subtype selectivity.

KATP channel Urinary incontinence Potassium channel opener Chiral building block

Quaternary α-Carbon Architecture: Steric and Electronic Differentiation from 3,3,3-Trifluoro-2-hydroxypropanal

The target compound possesses a fully substituted α-carbon bearing –OH, –CH₃, –CHO, and –CF₃ substituents, in contrast to the secondary α-carbon of 3,3,3-trifluoro-2-hydroxypropanal (CAS 152606-47-8), which bears only –OH, –H, –CHO, and –CF₃ . This quaternary architecture eliminates the possibility of aldehyde enolization, a reaction pathway available to the demethyl analog that can lead to racemization of chiral centers in downstream products. The additional methyl group also increases steric shielding of the aldehyde carbonyl, as reflected in the larger molar refractivity (22.7 vs an estimated ~19.2 cm³ for the demethyl analog) . The combined effect is a more configurationally stable aldehyde that preserves stereochemical integrity during oxidation to the chiral acid—a critical requirement for pharmaceutical-grade (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid production [1].

Quaternary center Aldehyde reactivity Enolization Steric effects

Aldehyde Hydrate Stability Enhancement: Electron-Withdrawing CF₃ Effect on Gem-Diol Equilibrium

The trifluoromethyl group directly attached to the α-carbon exerts a powerful electron-withdrawing inductive effect (–I) that increases the electrophilicity of the adjacent aldehyde carbonyl. Literature precedent establishes that α-CF₃-substituted aldehydes exhibit significantly shifted hydration equilibria toward the gem-diol form compared to non-fluorinated analogs. For trifluoroacetaldehyde (fluoral), the equilibrium constant for hydrate formation is approximately 10⁶, compared to ~1 for acetaldehyde [1]. For α-trifluoromethyl ketones such as hexafluoroacetone, the hydrate constant is similarly ~10⁶ due to the cumulative effect of two CF₃ groups [2]. The target compound, with one α-CF₃ group and one α-OH group, is predicted to exhibit an intermediate hydration equilibrium constant (log Kₕᵧ𝒹 estimated at ~3–4) that is substantially higher than that of the non-fluorinated analog 2-hydroxy-2-methylpropanal. This enhanced hydrate stability has direct implications for the compound's behavior in aqueous reaction media, chromatographic purification, and long-term storage conditions.

Aldehyde hydration Gem-diol Electrophilicity CF₃ electronic effect

High-Impact Application Scenarios for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of PDHK Inhibitors for Type 2 Diabetes and Cardiovascular Drug Discovery

The target aldehyde is the preferred starting material for preparing enantiopure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid via mild oxidation (e.g., NaClO₂, Pinnick conditions). This acid is then coupled to aromatic amines to yield PDHK inhibitors with single-digit nanomolar potency. The quaternary α-carbon of the aldehyde ensures that no racemization occurs during oxidation, preserving the stereochemical integrity essential for achieving the 13 nM IC₅₀ observed for optimized anilides such as compound 10a [1]. The high lipophilicity (ACD/LogP 2.00) of the aldehyde also facilitates extraction and purification of intermediates in organic solvents, improving process mass intensity compared to less lipophilic analogs.

Development of Bladder-Selective KATP Channel Openers for Overactive Bladder and Urinary Incontinence

The (S)-enantiomer of the acid derived from this aldehyde is the essential chiral fragment in ZD6169 and ZM226600—KATP channel openers with demonstrated bladder selectivity. ZM226600's EC₅₀ of 500 nM and superior in vivo efficacy over oxybutynin [2] underscore the pharmacological value of this scaffold. The aldehyde's distinct density (1.3±0.1 g/cm³) and molar volume relative to the non-fluorinated analog provide reproducible physical handles for crystallization and polymorph control during large-scale synthesis, reducing the risk of batch-to-batch variability in regulatory starting material production.

Synthesis of Fluorinated Chiral Building Blocks via Biocatalytic or Organocatalytic Routes

The target aldehyde can be enzymatically oxidized or reduced to access both enantiomers of the corresponding acid or alcohol. The whole-cell catalysis system using Burkholderia phytofirmans ZJB-15079 expressing Bp-Ami amidase achieves kinetic resolution of the racemic amide with a specific activity of 753.5 U/mg and a half-life of 47.93 h at 80 °C, yielding (R)-acid with 95% ee [3]. The aldehyde's quaternary α-carbon architecture ensures that the stereocenter, once established, is configurationally stable under both acidic and basic conditions—a property not shared by aldehydes bearing α-hydrogen atoms.

19F NMR Probe Development and Fluorinated Fragment-Based Drug Discovery

The CF₃ group in the target aldehyde provides a sensitive ¹⁹F NMR handle (expected chemical shift range −75 to −85 ppm for –CF₃ adjacent to a quaternary carbon bearing oxygen substituents) that can be exploited for protein–ligand binding studies, metabolite identification, and reaction monitoring. The absence of α-hydrogens eliminates ¹H–¹⁹F coupling complexity, yielding a clean singlet in the ¹⁹F NMR spectrum—a practical advantage over the demethyl analog 3,3,3-trifluoro-2-hydroxypropanal, which exhibits more complex splitting patterns. Combined with the compound's predicted logP of 2.00 , this makes it a useful fluorinated fragment for ¹⁹F NMR-based screening in fragment-based drug discovery campaigns.

Quote Request

Request a Quote for 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.